In-Depth Technical Guide to Sachaliside: Chemical Structure, Biological Activity, and Experimental Protocols
In-Depth Technical Guide to Sachaliside: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sachaliside, also known as (E)-Triandrin, is a naturally occurring phenylpropanoid glycoside. This document provides a comprehensive overview of its chemical structure, known biological activities, and associated signaling pathways. While specific quantitative data for Sachaliside is limited in publicly accessible literature, this guide consolidates available information and presents generalized experimental protocols for its isolation and characterization, which are relevant to researchers in natural product chemistry and drug discovery.
Chemical Structure and Identification
Sachaliside is characterized by a p-coumaroyl group attached to a glucose moiety. Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol.[1] The chemical structure and key identifiers are presented below.
Chemical Structure:
Source: PubChem CID 14048613
Table 1: Chemical Identifiers for Sachaliside
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol[1] |
| Synonyms | (E)-Triandrin, Triandrin, Sachaliside 1[1] |
| CAS Number | 132294-76-9, 19764-35-3[1] |
| Molecular Formula | C15H20O7[1] |
| Molecular Weight | 312.31 g/mol [1] |
| InChI Key | CNNXMGXBAZQZDE-HHMSBIESSA-N[1] |
| SMILES | C1=CC(=CC=C1/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[1] |
Biological Activity and Signaling Pathways
Detailed biological studies on Sachaliside are limited. However, research on its synonym, Triandrin, has provided insights into its potential pharmacological effects. A study involving gene expression profiling in human neuroglial cells (T98G cell line) demonstrated that Triandrin is biologically active and modulates a significant number of genes.[2]
Key findings from this research indicate that Triandrin treatment resulted in the deregulation of 1062 genes.[2] Analysis of the downstream effects of these gene expression changes suggests that Triandrin may play a role in various physiological and pathological processes. The most significantly implicated areas include:[2]
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Cardiovascular disorders
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Metabolic diseases
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Gastrointestinal diseases
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Neurological disorders
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Endocrine system disorders
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Behavioral and psychological disorders
The study further identified several canonical signaling pathways that are significantly affected by the genes deregulated by Triandrin.[2] This suggests that the biological effects of Sachaliside may be mediated through these pathways.
Key Signaling Pathways Modulated by Triandrin (Sachaliside)
A pathway analysis revealed that Triandrin influences several important signaling cascades. The most significantly affected pathways include:[2]
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Communication between innate and adaptive immune cells
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eNOS signaling
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Altered T and B cell signaling in rheumatoid arthritis
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Axonal guidance signaling
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G-protein coupled receptor (GPCR) signaling
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Glutamate receptor signaling
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Ephrin receptor signaling
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cAMP-mediated signaling
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Atherosclerosis signaling
The modulation of these pathways, particularly those related to neurological and immune responses, suggests a broad spectrum of potential therapeutic applications for Sachaliside that warrant further investigation.
Below is a simplified representation of the relationship between Sachaliside (Triandrin) and the affected signaling pathways.
Experimental Protocols
General Protocol for Isolation of Sachaliside from Plant Material
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Plant Material Collection and Preparation:
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Collect fresh leaves of Camellia sinensis.
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Air-dry the leaves in the shade at room temperature to a constant weight.
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Grind the dried leaves into a coarse powder using a mechanical grinder.
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Extraction:
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Macerate the powdered plant material with 80% methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
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Solvent Partitioning:
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Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).
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Collect each fraction and evaporate the solvent to dryness. The glycosides are expected to be concentrated in the more polar fractions (EtOAc and the remaining aqueous fraction).
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Chromatographic Purification:
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Subject the ethyl acetate and/or aqueous fraction to column chromatography on a silica gel (60-120 mesh) column.
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Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl3:MeOH, 100:0 to 80:20).
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Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl3:MeOH:H2O, 8:2:0.2) and visualizing under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
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Pool the fractions showing similar TLC profiles.
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Further Purification:
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Subject the pooled fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove phenolic impurities.
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Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water as the mobile phase.
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Structure Elucidation:
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Identify the structure of the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry (HR-ESI-MS).
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The following diagram illustrates a generalized workflow for the isolation of Sachaliside.
Conclusion
Sachaliside is a phenylpropanoid glycoside with a well-defined chemical structure. While it has been identified in several plant species, detailed studies on its biological activities are still emerging. The research on its synonym, Triandrin, provides a valuable starting point, indicating its potential to modulate numerous genes and key signaling pathways involved in a range of human diseases. This technical guide serves as a foundational resource for researchers, providing the necessary chemical information and a framework for the experimental isolation and further investigation of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
